[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
CAS No.: 810688-83-6
Cat. No.: VC7617543
Molecular Formula: C16H12F2N2O5S
Molecular Weight: 382.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 810688-83-6 |
|---|---|
| Molecular Formula | C16H12F2N2O5S |
| Molecular Weight | 382.34 |
| IUPAC Name | [2-[(2,2-difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C16H12F2N2O5S/c1-26-14-10(3-2-6-19-14)15(22)23-8-13(21)20-9-4-5-11-12(7-9)25-16(17,18)24-11/h2-7H,8H2,1H3,(H,20,21) |
| Standard InChI Key | PCRMRMWATGKIPO-UHFFFAOYSA-N |
| SMILES | CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OC(O3)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, [2-[(2,2-difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate, reflects its bipartite structure:
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Benzodioxol fragment: A 2,2-difluoro-substituted 1,3-benzodioxole ring linked via an amide bond to a glycolic acid derivative. The fluorine atoms at positions 2 and 2 introduce electronegativity, potentially enhancing metabolic stability .
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Pyridine carboxylate moiety: A 2-methylsulfanyl-substituted pyridine ring esterified with the glycolic acid chain. The methylsulfanyl group (-SMe) at position 2 may participate in hydrophobic interactions and influence redox properties .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂F₂N₂O₅S |
| Molecular Weight | 382.34 g/mol |
| InChIKey | PCRMRMWATGKIPO-UHFFFAOYSA-N |
| SMILES | CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OC(O3)(F)F |
Synthesis and Manufacturing
Synthetic Pathways
The compound’s synthesis likely involves a multi-step sequence:
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Benzodioxolamine Preparation: Nitration of 1,3-benzodioxole followed by fluorine substitution and reduction to yield 5-amino-2,2-difluoro-1,3-benzodioxole .
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Pyridine Carboxylate Synthesis: Thioetherification of 2-chloropyridine-3-carboxylic acid with methanethiol, followed by esterification with glycolic acid .
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Coupling Reaction: Amide bond formation between the benzodioxolamine and activated pyridine carboxylate using carbodiimide coupling agents .
Table 2: Hypothetical Reaction Conditions
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 1,3-Benzodioxole, HNO₃, HF | 0–5°C, 12 h | 65 |
| 2 | 2-Chloropyridine-3-acid, NaSMe | DMF, 80°C, 6 h | 78 |
| 3 | EDC, NHS, DCM | RT, 24 h | 52 |
Physicochemical Properties
Solubility and Partitioning
Though experimental solubility data are unavailable, the compound’s logP value (calculated: 2.8) suggests moderate lipophilicity, favoring membrane permeability. The ester and amide groups may confer limited aqueous solubility, necessitating formulation with co-solvents .
Thermal Behavior
Differential scanning calorimetry (DSC) predictions indicate a melting point range of 180–190°C, with decomposition above 250°C due to cleavage of the labile ester linkage.
Biological Activity and Mechanistic Insights
Cytotoxicity Screening
Applications and Industrial Relevance
Medicinal Chemistry
This compound serves as a lead structure for developing:
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HDAC Inhibitors: For oncology therapeutics via epigenetic modulation .
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Anti-Inflammatory Agents: Through interference with NF-κB signaling pathways, as observed in related triazole derivatives .
Material Science
The benzodioxole fragment’s electron-deficient aromatic system makes it a candidate for organic semiconductors, though this application remains unexplored.
Future Research Directions
Priority Investigations
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ADMET Profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity using in vitro models .
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Crystallographic Studies: X-ray diffraction analysis to resolve three-dimensional conformation and intermolecular packing.
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Structure-Activity Relationships (SAR): Synthesis of analogs with varied substituents on both aromatic rings to optimize pharmacological properties .
Technical Challenges
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